

Application Notes and Protocols for Measuring ZB-R-55 Activity

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Compound of Interest

Compound Name: ZB-R-55

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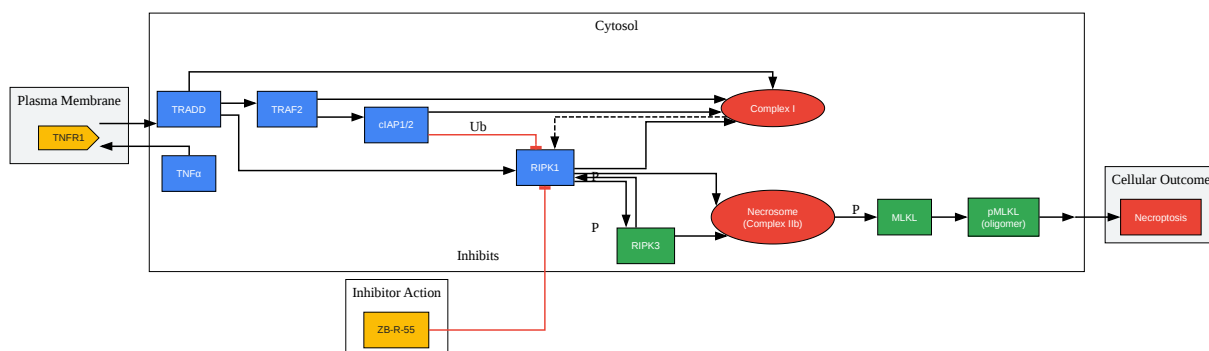
Introduction

ZB-R-55 is a highly potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.^{[1][2]} **ZB-R-55** exhibits its inhibitory effects by occupying both the allosteric and the ATP-binding pockets of the RIPK1 kinase domain.^{[1][2]} This unique binding mode contributes to its high potency and selectivity, making it a promising therapeutic candidate for inflammatory conditions such as sepsis.^{[1][2]}

These application notes provide detailed protocols for a selection of recommended assays to measure the in vitro and cellular activity of **ZB-R-55**. The described methods are essential for researchers engaged in the characterization of **ZB-R-55** and similar RIPK1 inhibitors.

Signaling Pathway of RIPK1-Mediated Necroptosis

The diagram below illustrates the central role of RIPK1 in the necroptosis signaling cascade, which is initiated by stimuli such as Tumor Necrosis Factor (TNF). **ZB-R-55** acts by directly inhibiting the kinase activity of RIPK1, thereby preventing the downstream phosphorylation of MLKL and subsequent cell death.



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Figure 1: RIPK1 Signaling Pathway in Necroptosis.

Recommended Assays for ZB-R-55 Activity

A multi-faceted approach is recommended to fully characterize the activity of **ZB-R-55**. This includes biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its efficacy in a biological context.

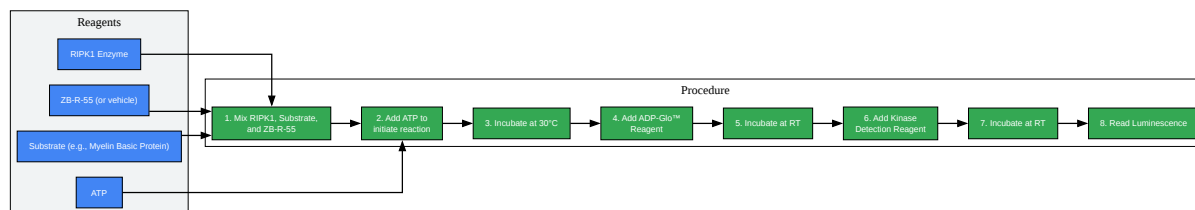
Assay Type	Assay Name	Purpose	Key Readout
Biochemical	ADP-Glo™ Kinase Assay	To quantify the enzymatic activity of RIPK1 and the inhibitory potency of ZB-R-55.[3][4]	Luminescence
³³ P-Radiolabeled Kinase Assay	A highly sensitive method to measure the direct phosphorylation of a substrate by RIPK1.[3]	Radioactivity	
Cell-Based	Cell Viability Assay for Necroptosis Inhibition	To determine the ability of ZB-R-55 to protect cells from induced necroptosis.[3]	Cell Viability
Western Blot for RIPK1 Phosphorylation	To measure the inhibition of RIPK1 autophosphorylation at Ser166 in cellular models.[4]	Protein Bands	
Target Engagement	TEAR1 (Target Engagement Assessment for RIPK1)	To confirm direct binding of ZB-R-55 to RIPK1 within cells and tissues.[5]	Immunoassay Signal

Experimental Protocols

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Workflow:



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Figure 2: ADP-Glo™ Kinase Assay Workflow.

Materials:

- Recombinant human RIPK1 (kinase domain)
- Myelin Basic Protein (MBP) as a substrate
- ATP
- **ZB-R-55**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- 384-well white plates
- Luminometer

Protocol:

- Prepare a serial dilution of **ZB-R-55** in kinase buffer.
- In a 384-well plate, add 2.5 μ L of the **ZB-R-55** dilution or vehicle (DMSO).
- Add 5 μ L of a solution containing RIPK1 and MBP in kinase buffer.
- Initiate the kinase reaction by adding 2.5 μ L of ATP solution. The final concentrations should be optimized, but a starting point is 50 nM RIPK1, 10 μ M MBP, and 10 μ M ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction by adding 5 μ L of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes to deplete the remaining ATP.
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes in the dark.
- Measure the luminescence using a plate reader.
- Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay for Necroptosis Inhibition

This assay measures the ability of **ZB-R-55** to protect cells from necroptosis induced by a combination of TNF α , a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-FMK).

Materials:

- Human monocytic U937 cells or other suitable cell lines (e.g., HT-29).
- RPMI-1640 medium supplemented with 10% FBS.
- Human TNF α
- SMAC mimetic (e.g., birinapant)

- z-VAD-FMK
- **ZB-R-55**
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- 96-well clear-bottom white plates
- Luminometer

Protocol:

- Seed U937 cells in a 96-well plate at a density of 2×10^4 cells/well and allow them to attach overnight.
- Prepare a serial dilution of **ZB-R-55** in culture medium.
- Pre-treat the cells with the **ZB-R-55** dilutions or vehicle for 1 hour.
- Induce necroptosis by adding a cocktail of TNF α (e.g., 10 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 μ M).
- Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence.
- Plot the luminescence signal against the concentration of **ZB-R-55** to determine the EC₅₀.

Western Blot for RIPK1 Phosphorylation

This protocol is designed to detect the phosphorylation of RIPK1 at Serine 166, a marker of its activation, in response to a necroptotic stimulus and its inhibition by **ZB-R-55**.

Materials:

- HT-29 cells
- DMEM supplemented with 10% FBS
- Human TNF α , SMAC mimetic, and z-VAD-FMK
- **ZB-R-55**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-pRIPK1 (Ser166), anti-total RIPK1, anti-GAPDH
- HRP-conjugated secondary antibodies
- ECL Western Blotting Substrate
- SDS-PAGE gels and blotting equipment
- Chemiluminescence imaging system

Protocol:

- Plate HT-29 cells and grow to 80-90% confluency.
- Pre-treat the cells with various concentrations of **ZB-R-55** or vehicle for 1 hour.
- Stimulate the cells with TNF α , SMAC mimetic, and z-VAD-FMK for a predetermined time (e.g., 4-6 hours) to induce RIPK1 phosphorylation.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.

- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody against pRIPK1 (Ser166) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe for total RIPK1 and a loading control like GAPDH to ensure equal protein loading.

Quantitative Data Summary

The following table summarizes representative quantitative data for **ZB-R-55**, showcasing its high potency.

Assay	Cell Line	IC ₅₀ / EC ₅₀ (nM)
ADP-Glo™ Kinase Assay	N/A	5.7
³³ P-Radiolabeled Kinase Assay	N/A	16
Necroptosis Inhibition (Cell Viability)	U937	0.34

Data presented are examples and may vary based on experimental conditions.[3]

Conclusion

The assays outlined in these application notes provide a robust framework for the comprehensive evaluation of **ZB-R-55** and other RIPK1 inhibitors. The combination of biochemical, cell-based, and target engagement assays is crucial for elucidating the mechanism of action, determining potency, and advancing the development of this promising class of therapeutic agents.

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